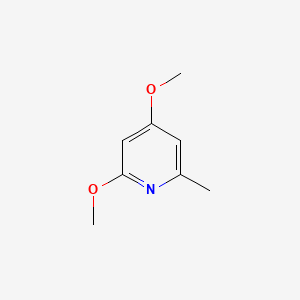

2,4-Dimethoxy-6-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-6-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-4-7(10-2)5-8(9-6)11-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSABPIJTTNPSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193335 | |

| Record name | 2,4-Dimethoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40334-96-1 | |

| Record name | 2,4-Dimethoxy-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040334961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2,4 Dimethoxy 6 Methylpyridine and Its Derivatives

De Novo Synthetic Routes to the 2,4-Dimethoxy-6-methylpyridine Core

De novo synthesis, the construction of the pyridine (B92270) ring from acyclic precursors, offers a versatile approach to this compound. These methods allow for the strategic placement of substituents by selecting appropriately functionalized starting materials.

Cycloaddition and Cyclocondensation Reactions for Pyridine Ring Formation

Cycloaddition and cyclocondensation reactions are powerful tools for assembling the pyridine nucleus. illinois.edulibretexts.org These reactions typically involve the combination of a three-atom and a three-atom component, or a four-atom and a two-atom component, to form the six-membered ring.

One notable example is the Diels-Alder reaction, a [4+2] cycloaddition, which can be employed to form a dihydropyridine (B1217469) intermediate that is subsequently oxidized to the aromatic pyridine. libretexts.org For instance, a 1,3-diene equivalent can react with a suitable dienophile to construct the core structure.

Cyclocondensation reactions, such as the Hantzsch pyridine synthesis, provide another classic route. This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. illinois.edu While highly versatile, controlling the regioselectivity to achieve the specific 2,4,6-substitution pattern of the target molecule can be challenging and often requires carefully chosen starting materials. illinois.edu More contemporary methods, like the Bohlmann-Rahtz pyridine synthesis, offer alternative strategies by reacting enamines with ynones, which can provide access to highly substituted pyridines. illinois.edu

A specific example of a cyclocondensation approach involves the reaction of 1,3-bis(silyloxy)-1,3-butadienes with 1,1-dimethoxy-4,4-dichlorobut-1-en-3-one, where the regioselectivity can be controlled by the choice of a Lewis acid catalyst. acs.org

| Reaction Type | Key Reactants | General Product | Ref. |

| Diels-Alder | Diene, Dienophile | Cyclohexene derivative (precursor to pyridine) | libretexts.org |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia source | Dihydropyridine | illinois.edu |

| Bohlmann-Rahtz | Enamine, Ynone | Substituted Pyridine | illinois.edu |

| Dipolar Cycloaddition | Oxidopyridinium betaine, Alkene/Diene | Bicyclic adduct | rsc.orgnih.gov |

Transformations from Precursor Heterocycles (e.g., 2,4-Dihydroxypyridines, Pyridine N-Oxides)

An alternative to building the ring from scratch is to start with a pre-formed heterocyclic core and modify its substituents. This approach is often more direct and can be highly efficient.

From 2,4-Dihydroxypyridines:

A common strategy involves the use of 2,4-dihydroxy-6-methylpyridine as a key intermediate. The hydroxyl groups can be converted to leaving groups, such as chlorides, which are subsequently displaced by methoxy (B1213986) groups. For example, treatment of 2,4-dihydroxy-6-methylpyridine with a chlorinating agent like phosphorus oxychloride or a mixture of phosphorus pentachloride and phosphorus oxychloride yields 2,4-dichloro-6-methylpyridine. This dichloro intermediate can then be reacted with sodium methoxide (B1231860) to furnish this compound. googleapis.com A similar three-step synthesis has been described to produce gimeracil, starting from 2,4-dimethoxypyridine (B102433) and proceeding through 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine intermediates. researchgate.net

From Pyridine N-Oxides:

Pyridine N-oxides are versatile intermediates in pyridine chemistry, as the N-oxide group activates the ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. researchgate.netsemanticscholar.org For instance, 2-picoline-1-oxide can be treated with dimethyl sulfate (B86663) to form 1-methoxy-2-methylpyridinium methyl sulfate. orgsyn.org This intermediate can then undergo nucleophilic substitution.

A general route to substituted pyridines involves the synthesis of a pyridine N-oxide, followed by functionalization. For example, 3,4-dimethoxy-2-methylpyridine-N-oxide can be prepared and subsequently used in reactions. google.com The N-oxide can facilitate the introduction of various functional groups. semanticscholar.org For example, treatment of a pyridine N-oxide with acetic anhydride (B1165640) can lead to rearrangement and the introduction of a hydroxymethyl group after hydrolysis. google.com

| Precursor Heterocycle | Key Transformation | Reagents | Ref. |

| 2,4-Dihydroxy-6-methylpyridine | Dichlorination followed by Dimethoxylation | 1. POCl₃ or PCl₅/POCl₃ 2. NaOMe | googleapis.com |

| Pyridine N-Oxide | Activation and subsequent functionalization | Varies (e.g., Ac₂O, PPh₃/I₂, etc.) | semanticscholar.orggoogle.com |

| 3,4-dimethoxy-2-methylpyridine-N-oxide | Rearrangement to 2-hydroxymethyl-3,4-dimethoxypyridine | Acetic anhydride, followed by hydrolysis | google.com |

Regioselective Installation of Methoxy and Methyl Substituents

Achieving the desired 2,4-dimethoxy-6-methyl substitution pattern requires precise control over the regioselectivity of the synthetic steps. In de novo syntheses, the substitution pattern is largely determined by the choice of the acyclic precursors.

When modifying a pre-existing pyridine ring, the inherent reactivity of the pyridine nucleus, often influenced by existing substituents or activating groups like N-oxides, dictates the position of incoming groups. For instance, the N-oxide group in pyridine N-oxides directs electrophilic substitution to the 4-position and nucleophilic substitution to the 2- and 4-positions. researchgate.net This allows for the sequential and regioselective introduction of substituents.

In the case of transforming 2,4-dihydroxy-6-methylpyridine, the positions of the methoxy groups are predetermined by the location of the hydroxyl groups in the starting material. The subsequent chlorination and methoxylation reactions proceed at these defined positions. googleapis.com

Functionalization and Derivatization Strategies on the Pyridine Nucleus of this compound

Once the this compound core is assembled, it can be further functionalized to introduce additional chemical diversity. The electron-donating nature of the two methoxy groups and the methyl group significantly influences the reactivity and regioselectivity of these subsequent transformations.

Electrophilic Aromatic Substitution Reactions and Their Regioselectivity

The electron-rich nature of the this compound ring makes it susceptible to electrophilic aromatic substitution (EAS). dalalinstitute.compressbooks.pub The two methoxy groups and the methyl group are ortho, para-directing and activating. The interplay of these directing effects determines the position of substitution.

The positions ortho and para to the activating groups are C3, C5, and the methyl group at C6. The C3 and C5 positions are both ortho to a methoxy group and meta to the other and the methyl group. The C5 position is also para to the C2-methoxy group. Therefore, electrophilic attack is expected to occur preferentially at the C3 and C5 positions. For instance, nitration of electron-rich pyridine derivatives often occurs at the position with the highest electron density. In the case of 6-methyl-2,4-bis(methylthio)-3-nitropyridine, further nitration occurs at the 5-position.

Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using halogens with or without a Lewis acid), and Friedel-Crafts reactions. dalalinstitute.com The specific conditions required for these reactions on this compound would need to be optimized to control regioselectivity and avoid side reactions.

| Reaction | Typical Reagents | Expected Product Position(s) | Ref. |

| Nitration | HNO₃/H₂SO₄ | C3 and/or C5 | |

| Halogenation | Br₂, Cl₂ (with or without Lewis Acid) | C3 and/or C5 | |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | C3 and/or C5 |

Nucleophilic Aromatic Substitution Reactions on Halogenated Intermediates

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a wide range of nucleophiles onto an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups and a good leaving group, typically a halogen. wikipedia.orglibretexts.org

To perform SNAr on this compound, the ring must first be halogenated, for example at the C3 or C5 position via electrophilic aromatic substitution. The resulting halogenated derivative can then react with various nucleophiles such as amines, alkoxides, and thiolates.

The rate and feasibility of the SNAr reaction are dependent on the nature of the nucleophile and the specific halogen. nih.gov For example, 2,4-dichloro-3-nitro-6-methylpyridine undergoes nucleophilic substitution with sodium methanethiolate, where both chlorine atoms are replaced. googleapis.com In another instance, halogenated 1H-cyclohepta[2,1-b:3,4-b']diindoles have been shown to undergo nucleophilic substitution with amines and alcohols. sapub.org The reactivity can vary significantly depending on the position of the halogen. sapub.org

| Halogenated Intermediate | Nucleophile | Product Type | Ref. |

| 3-Halo-2,4-dimethoxy-6-methylpyridine | Amines (e.g., piperidine) | 3-Amino-2,4-dimethoxy-6-methylpyridine derivative | sapub.org |

| 3-Halo-2,4-dimethoxy-6-methylpyridine | Alkoxides (e.g., NaOR) | 3-Alkoxy-2,4-dimethoxy-6-methylpyridine derivative | sapub.org |

| 2,4-Dichloro-3-nitro-6-methylpyridine | Thiolates (e.g., NaSMe) | 2,4-Bis(methylthio)-3-nitro-6-methylpyridine | googleapis.com |

C-H Activation and Direct Functionalization Methodologies

The direct functionalization of C-H bonds in pyridine rings represents a highly atom-economical and efficient strategy for synthesizing substituted pyridines. In the context of this compound, while specific examples are not extensively documented in the provided results, general principles of pyridine C-H activation are applicable.

Transition-metal catalysis is a primary tool for C-H activation. acs.orgacs.orgnih.gov Palladium, rhodium, and rare-earth metal catalysts have been successfully employed for the C-H functionalization of various pyridine derivatives. beilstein-journals.org These reactions often rely on directing groups to achieve regioselectivity. For instance, the introduction of a suitable directing group can facilitate metalation at a specific position, followed by coupling with an electrophile. acs.org The methoxy groups in this compound could potentially serve as weak directing groups, although their effectiveness can be influenced by the reaction conditions and the catalyst used.

Photocatalysis using visible light has also emerged as a powerful method for the direct functionalization of pyridines, offering a milder and more cost-effective alternative to some metal-catalyzed processes. acs.org Furthermore, C-H activation can be achieved using yttrium complexes, which have been shown to react with methylated pyridines. mdpi.com

The direct arylation of pyridines, a subset of C-H activation, allows for the formation of biaryl compounds without the pre-functionalization typically required in traditional cross-coupling reactions like Suzuki or Stille couplings. nih.gov This approach is particularly attractive for its step-economy.

It is important to note that the reactivity of the pyridine ring can be influenced by the electronic properties of the substituents. The two electron-donating methoxy groups in this compound would increase the electron density of the ring, potentially affecting the regioselectivity of C-H functionalization reactions.

Directed Ortho-Metallation and Related Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. wikipedia.orgharvard.edu

In the case of pyridine derivatives, the nitrogen atom itself can act as a directing group, but this can be complicated by the nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.edu However, the presence of other directing groups can enhance the efficiency and regioselectivity of the lithiation. The methoxy group is a known DMG, capable of directing lithiation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org For this compound, the two methoxy groups at positions 2 and 4 would be expected to direct lithiation to positions 3 and 5. The relative directing ability of these groups and the steric hindrance from the methyl group at position 6 would influence the final regiochemical outcome.

The choice of the lithiating agent and reaction conditions is crucial. Common bases include n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi), often used in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to increase the basicity and control the regioselectivity. harvard.edu The use of mixed-metal bases, such as those containing lithium and iron, has also been explored for the deprotonation of methoxypyridines. researchgate.net

The resulting organolithium intermediate is a versatile nucleophile that can be trapped with a wide range of electrophiles, including aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce a variety of functional groups onto the pyridine ring. organic-chemistry.orgnih.gov

Table 1: Examples of Directed Ortho-Metalation in Pyridine Derivatives

| Pyridine Substrate | Directing Group(s) | Lithiation Position | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| Anisole | Methoxy | ortho | Various | ortho-Substituted Anisole | wikipedia.org |

| 2-Methoxypyridine | Methoxy | 3 | Pivalaldehyde | 2-Methoxy-3-(2,2-dimethyl-1-hydroxypropyl)pyridine | researchgate.net |

Side-Chain Functionalization of the Methyl Group at Position 6

The methyl group at the 6-position of this compound is a versatile handle for further functionalization.

Oxidation: The methyl group can be oxidized to various functional groups. For instance, oxidation can yield the corresponding carboxylic acid. acs.orgpsu.edu While specific conditions for this compound are not detailed, general methods for the oxidation of methylpyridines often involve reagents like potassium permanganate (B83412) or selenium dioxide. osti.gov Microwave-assisted Kornblum-type oxidation has also been shown to be effective for the conversion of methylpyridyl heteroarenes to the corresponding carbaldehydes. osti.gov

Reduction: While the methyl group itself is not typically reduced, its oxidized derivatives can be. For example, a carboxylic acid can be reduced to an alcohol, and an aldehyde can be reduced to an alcohol.

Condensation Reactions: The methyl group can participate in condensation reactions. For example, it can react with carbonyl compounds in the presence of a suitable base to form larger, more complex molecules. The condensation of 3-methoxy-5-phenyl-1,2-dithiolylium fluorosulphonate with 2-amino-4-methylpyridine (B118599) has been studied, demonstrating the reactivity of the methyl group in such transformations. rsc.org

The methyl group at position 6 can be deprotonated using a strong base to form a benzylic-type anion. This anion can then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at the methylene (B1212753) position.

This strategy is analogous to the side-chain lithiation of other 2- and 4-substituted pyridines. researchgate.net The use of strong bases like tert-butyllithium (B1211817) (t-BuLi) can effect deprotonation of the methyl group. researchgate.net The resulting carbanion is a potent nucleophile that can react with electrophiles such as alkyl halides, aldehydes, and ketones. nih.govbeilstein-journals.org For instance, the deprotonated species can react with aldehydes to form β-hydroxy pyridine derivatives. nih.gov

The choice of base and reaction conditions is critical to ensure that deprotonation occurs at the methyl group rather than on the pyridine ring itself. The presence of the electron-donating methoxy groups may influence the acidity of the methyl protons.

Table 2: Examples of Anionic Functionalization of Methylpyridines

| Pyridine Substrate | Base | Electrophile | Product | Reference |

|---|---|---|---|---|

| 2-Picoline | n-BuLi/TMEDA | Benzaldehyde | 1-Phenyl-2-(pyridin-2-yl)ethanol | benthamopenarchives.com |

| 2-Alkylpyridines | - | MBH carbonates | Allylated 2-alkylpyridine derivatives | beilstein-journals.org |

Chemical Transformations of the Methoxy Groups at Positions 2 and 4

The methoxy groups at positions 2 and 4 of this compound can be cleaved to reveal the corresponding hydroxyl groups. This transformation is significant as it converts the pyridine into a pyridone or dihydroxypyridine derivative, which can have different chemical and biological properties.

Selective demethylation of methoxypyridines can be achieved using various reagents. L-selectride has been shown to be effective for the chemoselective demethylation of 4-methoxypyridine (B45360) to 4-hydroxypyridine. elsevierpure.com Other methods for the cleavage of aryl methyl ethers include the use of strong acids or bases, as well as reagents like aluminum chloride (AlCl₃) and boron tribromide (BBr₃). acgpubs.org The choice of reagent can allow for selective demethylation if one methoxy group is more reactive than the other. The electronic environment and steric hindrance around each methoxy group in this compound would play a role in determining the selectivity of demethylation.

Hydrolysis of the methoxy groups, typically under acidic or basic conditions, also leads to the formation of the corresponding hydroxylated pyridines. beilstein-journals.org For instance, mild acidic hydrolysis has been used to cleave methoxy groups in related heterocyclic systems. beilstein-journals.org Biocatalytic demethylation using enzymes like Rieske monooxygenases presents a greener alternative for the selective cleavage of aryl methyl ethers. nih.gov

Table 3: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| L-Selectride | Reflux in THF | Methoxypyridines | elsevierpure.com |

| Aluminum Chloride (AlCl₃) | Various | Aryl methyl ethers | acgpubs.org |

| Boron Tribromide (BBr₃) | Various | Aryl methyl ethers | acgpubs.org |

| Semicarbazide/Acetic Acid | Reflux | 5-O-methylated flavones | acgpubs.org |

Ether Exchange and Transalkoxylation Processes

Ether exchange and transalkoxylation reactions represent a viable, albeit less commonly documented, strategy for the synthesis and modification of alkoxypyridines like this compound. These methods involve the substitution of an existing alkoxy group with another, driven by factors such as the nature of the alcohol, the catalyst, and the reaction conditions.

Transalkoxylation reactions are particularly relevant in the context of modifying substituted pyridines. For instance, methoxy- and benzyloxy-aluminum complexes have been synthesized through the transalkoxylation reaction of Me2Al(OX) (where X can be a methyl or benzyl (B1604629) group) with corresponding substituted pyridine dialcohols. rsc.orgresearchgate.net This principle can be conceptually extended to the modification of this compound, where one or both methoxy groups could potentially be exchanged for other alkoxy groups under suitable catalytic conditions. The process typically involves reacting the substrate with an excess of the desired alcohol in the presence of an acid or metal catalyst.

The general mechanism for an acid-catalyzed ether exchange is initiated by the protonation of the ether oxygen, making the alkoxy group a better leaving group (an alcohol). A subsequent nucleophilic attack by another alcohol molecule from the reaction medium results in the formation of the new ether.

While direct examples for this compound are not prevalent in the reviewed literature, the fundamental reactivity of substituted pyridines supports the feasibility of such transformations. rsc.org The reaction conditions would need to be carefully optimized to favor the desired exchange and minimize potential side reactions.

Table 1: General Parameters for Transalkoxylation of Substituted Pyridines

| Parameter | Description |

| Substrate | An existing alkoxypyridine (e.g., this compound) |

| Reagent | An alcohol corresponding to the desired new alkoxy group |

| Catalyst | Acid catalysts (e.g., H₂SO₄, TsOH) or metal-based catalysts |

| Conditions | Typically involves heating to drive the equilibrium towards the product |

Stereoselective and Asymmetric Synthetic Approaches to Chiral Derivatives of this compound

The development of stereoselective and asymmetric syntheses for chiral derivatives of pyridines is a significant area of research, driven by the prevalence of such scaffolds in bioactive molecules and functional materials. researchgate.net While specific methods for creating chiral derivatives of this compound are not extensively detailed, general strategies for asymmetric synthesis involving substituted pyridines can be applied. nih.gov

These approaches often rely on the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction. researchgate.net For instance, a chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent bond formation, and then later removed. researchgate.net Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. diva-portal.org

Potential strategies for generating chiral derivatives of this compound could involve:

Asymmetric Alkylation: The methyl group at the 6-position or a functionalized side chain could be introduced or modified via an asymmetric alkylation reaction, guided by a chiral auxiliary or catalyst.

Asymmetric Reduction: If a prochiral ketone were present on a side chain attached to the pyridine ring, its asymmetric reduction could yield a chiral alcohol.

Diels-Alder Reactions: The pyridine ring itself can participate in cycloaddition reactions. The use of a chiral dienophile or a chiral Lewis acid catalyst could lead to the formation of chiral, polycyclic derivatives. baranlab.org

Asymmetric Hydrogenation: Derivatives containing a double bond, for example in a side chain, could undergo asymmetric hydrogenation using chiral transition metal catalysts to create stereocenters. acs.org

An example of a highly functionalized chiral pyridine derivative synthesis is the asymmetric synthesis of 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] derivatives, which achieved moderate enantiomeric excess through the use of a chiral base organocatalyst. mdpi.com This highlights the potential of organocatalysis in creating complex chiral structures containing a dihydropyridine core, which could be conceptually related to derivatives of this compound.

Table 2: Potential Asymmetric Strategies for Chiral Derivatives

| Strategy | Description | Key Components |

| Asymmetric Catalysis | Employs a chiral catalyst to induce enantioselectivity in a reaction. | Chiral metal complexes (e.g., Ru, Rh, Pd), Chiral organocatalysts |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. | Evans oxazolidinones, Camphor-derived auxiliaries researchgate.net |

| Substrate Control | An existing stereocenter in the molecule directs the formation of a new stereocenter. | Introduction of a chiral group from the chiral pool |

The successful application of these methods to generate chiral derivatives of this compound would require careful planning of the synthetic route and optimization of reaction conditions to achieve high levels of stereocontrol. The development of such synthetic approaches is crucial for accessing novel, enantiomerically pure compounds for various applications.

Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethoxy 6 Methylpyridine and Novel Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2,4-Dimethoxy-6-methylpyridine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete assignment of all proton and carbon signals, confirming the substitution pattern on the pyridine (B92270) ring.

Based on spectral database information and analogous compounds, the following ¹H and ¹³C NMR chemical shifts are assigned:

Interactive Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| C2-OCH₃ | ~3.84 | ~55.0 | s |

| C4-OCH₃ | ~3.91 | ~55.5 | s |

| C6-CH₃ | ~2.42 | ~24.0 | s |

| H-3 | ~6.42 | ~98.0 | s |

| H-5 | ~6.30 | ~105.0 | s |

| C-2 | - | ~164.0 | - |

| C-4 | - | ~165.0 | - |

| C-6 | - | ~158.0 | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled from typical values for similar structures.

While one-dimensional spectra provide initial assignments, two-dimensional NMR experiments are crucial for confirming connectivity and spatial relationships.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between scalar-coupled protons. For this molecule, it would primarily confirm the absence of coupling between the isolated H-3 and H-5 protons, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signal at ~6.42 ppm to the carbon at ~98.0 ppm (C-3) and the proton at ~6.30 ppm to the carbon at ~105.0 ppm (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) C-H correlations, which pieces together the molecular skeleton. Expected key correlations for this compound would include:

The protons of the C6-CH₃ group (~2.42 ppm) correlating to the C-6 (~158.0 ppm) and C-5 (~105.0 ppm) carbons.

The H-3 proton (~6.42 ppm) correlating to the C-2, C-4, and C-5 carbons.

The H-5 proton (~6.30 ppm) correlating to the C-4, C-6, and C6-CH₃ carbons.

The methoxy (B1213986) protons correlating to their respective attachment points (C-2 and C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY spectrum would show correlations between protons that are close in space, such as between the H-5 proton and the C6-CH₃ protons, and between the H-3 proton and the C2-OCH₃ and C4-OCH₃ protons, confirming the substituent arrangement.

Dynamic NMR (DNMR) studies are employed to investigate conformational changes in molecules, such as restricted bond rotation. For this compound, a potential area of study would be the rotation around the C-O bonds of the two methoxy groups. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, single peaks for the methoxy protons. However, at very low temperatures, this rotation could become restricted, potentially leading to the observation of distinct conformers. Currently, there are no specific dynamic NMR studies published for this compound, but such an investigation could provide insight into the rotational energy barriers of its methoxy substituents.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₈H₁₁NO₂), the calculated exact mass is 153.07898. nist.gov An HRMS measurement would be expected to confirm this value to within a few parts per million.

Electron Ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner, creating a unique fingerprint. The analysis of these fragments helps to confirm the molecular structure.

Interactive Table 2: Proposed Fragmentation Pattern for this compound in EI-MS

| m/z | Proposed Fragment | Formula | Notes |

| 153 | [M]⁺ | [C₈H₁₁NO₂]⁺ | Molecular Ion |

| 138 | [M - CH₃]⁺ | [C₇H₈NO₂]⁺ | Loss of a methyl radical from a methoxy group. |

| 123 | [M - CH₂O]⁺ | [C₇H₉NO]⁺ | Loss of formaldehyde (B43269) from the ring. |

| 122 | [M - OCH₃]⁺ | [C₇H₈NO]⁺ | Loss of a methoxy radical. |

| 94 | [M - CH₃ - CO₂]⁺ | [C₆H₈N]⁺ | Subsequent loss of carbon dioxide. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Each technique provides a unique "fingerprint" spectrum. The vibrational modes of this compound are consistent with its substituted aromatic structure. researchgate.net

Interactive Table 3: Key Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (methyl and methoxy groups) |

| ~1600-1580 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1470-1450 | Medium | C-H bending (methyl and methoxy groups) |

| ~1250-1200 | Strong | Aryl-O stretching (asymmetric) |

| ~1050-1020 | Strong | Aryl-O stretching (symmetric) |

| ~850-800 | Strong | C-H out-of-plane bending (ring protons) |

The FT-IR spectrum would be dominated by strong absorptions from the C-O stretching of the methoxy groups and the ring stretching modes. The Raman spectrum would complement this, often showing stronger signals for the symmetric ring vibrations. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and information about how molecules pack together in a crystal lattice.

A review of the Cambridge Structural Database (CSD) and the broader scientific literature indicates that a single-crystal X-ray structure for this compound has not been reported. Therefore, a specific analysis of its crystal packing and supramolecular assemblies is not possible at this time.

In the absence of a specific crystal structure for the title compound, general principles observed in related pyridine derivatives can be discussed. The crystal packing of substituted pyridines is often governed by a combination of van der Waals forces and weaker intermolecular interactions. Molecules like this compound lack strong hydrogen bond donors, so their packing would likely be dominated by dipole-dipole interactions and potentially C-H···N or C-H···O weak hydrogen bonds. Furthermore, π-π stacking interactions between the aromatic pyridine rings are a common feature in the crystal structures of such compounds, often leading to layered or herringbone motifs. The specific arrangement would be highly dependent on the steric hindrance and electronic nature of the methoxy and methyl substituents.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method utilized to investigate and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a visual and quantitative understanding of how molecules interact with their neighbors. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The analysis generates a three-dimensional surface mapped with various properties, such as dnorm, which combines the distances from a point on the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm map highlight regions of close intermolecular contacts, which are often indicative of hydrogen bonds and other strong interactions, while blue regions represent weaker or longer contacts nih.govnih.gov.

While specific Hirshfeld analysis data for this compound is not available in the reviewed literature, analysis of structurally related pyridine derivatives provides insight into the expected intermolecular contacts. For example, studies on various pyridine compounds reveal that H···H contacts typically account for the largest portion of the surface, reflecting the prevalence of van der Waals forces nih.govresearchgate.net. The presence of methoxy groups and the pyridine nitrogen atom would suggest that C-H···O, C-H···N, and other hydrogen bonding interactions also play a significant role in the crystal structure's stability nih.gov.

The table below presents a representative distribution of intermolecular contacts based on findings for substituted pyridine derivatives, illustrating how Hirshfeld analysis quantifies these interactions.

| Interaction Type | Percentage Contribution (%) | Typical Significance |

|---|---|---|

| H···H | ~35 - 51% | Represents van der Waals forces and general packing. nih.govnih.govresearchgate.net |

| O···H / H···O | ~18 - 30% | Indicates C-H···O hydrogen bonds involving methoxy groups. nih.govnih.gov |

| C···H / H···C | ~16 - 21% | Highlights interactions involving the aromatic ring and methyl group. nih.govnih.gov |

| N···H / H···N | ~12 - 21% | Points to hydrogen bonds involving the pyridine nitrogen. nih.govnih.govnih.gov |

| C···C | ~4 - 7% | Suggests potential π-π stacking interactions between pyridine rings. nih.gov |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods in this category are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). CD spectroscopy measures the difference in absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms and are indispensable for determining the absolute configuration and conformational features of chiral molecules.

This analysis is applicable only to molecules that are chiral, meaning they are non-superimposable on their mirror images. The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD signal.

For chiroptical methods to be relevant, a chiral center or element of chirality would need to be introduced into the molecular structure, creating a chiral derivative. This could be achieved, for example, by incorporating a stereocenter in a substituent attached to the pyridine ring.

A review of the current scientific literature indicates a lack of studies focused on the synthesis and chiroptical analysis of chiral derivatives of this compound. While CD and ORD are powerful tools for stereochemical elucidation, their application has not been reported for this specific class of compounds. Therefore, no experimental or theoretical chiroptical data for derivatives of this compound can be presented at this time.

Mechanistic Investigations and Reactivity Profiling of 2,4 Dimethoxy 6 Methylpyridine

Elucidation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic studies specifically targeting 2,4-dimethoxy-6-methylpyridine are sparse. However, one available piece of thermodynamic data concerns the equilibrium between this compound and its corresponding pyridone isomer, 4-methoxy-1,6-dimethyl-2(1H)-pyridinone. The enthalpy of this isomerization reaction in the liquid phase has been determined to be -51. ± 2. kJ/mol, indicating that the pyridone form is thermodynamically favored under the studied conditions.

General kinetic studies on substituted pyridines in various reactions, such as nucleophilic aromatic substitution (SNAr), provide a framework for understanding the potential reactivity of this compound. For instance, the electronic effects of substituents on the pyridine (B92270) ring play a crucial role in determining reaction rates. Electron-donating groups, such as the methoxy (B1213986) and methyl groups in the target molecule, are known to influence the electron density of the aromatic system and, consequently, its susceptibility to electrophilic or nucleophilic attack.

Identification and Characterization of Reactive Intermediates and Transition States

Specific identification and characterization of reactive intermediates and transition states for reactions involving this compound are not well-documented. However, based on general mechanisms of pyridine chemistry, several types of intermediates can be postulated.

In electrophilic aromatic substitution reactions, the attack of an electrophile on the pyridine ring would lead to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is influenced by the position of the substituents. For this compound, the electron-donating methoxy and methyl groups would be expected to stabilize the positive charge in the intermediate, thereby facilitating the reaction.

Conversely, in nucleophilic aromatic substitution reactions, a Meisenheimer complex, a resonance-stabilized anionic intermediate, would be formed. The presence of electron-withdrawing groups typically favors the formation and stabilization of such intermediates. While the substituents in this compound are electron-donating, reactions at specific positions or with highly reactive nucleophiles could still proceed through such intermediates.

Computational chemistry provides a powerful tool for modeling transition states and reaction pathways. Theoretical studies on related pyridine derivatives can offer insights into the likely geometries and energies of transition states in reactions involving this compound.

Analysis of Regioselectivity and Chemoselectivity in Transformations

The regioselectivity of reactions involving this compound is dictated by the directing effects of its substituents. The methoxy groups at the 2- and 4-positions and the methyl group at the 6-position are all ortho-, para-directing activators for electrophilic aromatic substitution. This suggests that electrophilic attack is most likely to occur at the C3 and C5 positions of the pyridine ring, which are ortho and para to the activating groups. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent methyl group potentially influencing the selectivity between the C3 and C5 positions.

Chemoselectivity would be a key consideration in reactions where multiple functional groups could react. For instance, in the presence of a strong base, deprotonation could potentially occur at the methyl group, leading to benzylic-type reactivity, in competition with reactions at the aromatic ring.

Studies on the functionalization of a related isomer, 2-methoxy-6-methylpyridine, have demonstrated that selective bromination can be achieved, allowing for the regioselective introduction of various electrophiles. This suggests that controlled functionalization of this compound is also feasible.

Influence of Catalysts, Solvents, and Reaction Conditions on Reactivity

Catalysts, solvents, and reaction conditions are expected to have a profound impact on the reactivity of this compound.

Catalysts: In electrophilic aromatic substitution, Lewis or Brønsted acids are often employed to generate a more potent electrophile. The choice of catalyst can influence both the reaction rate and the regioselectivity. For transition metal-catalyzed cross-coupling reactions, the selection of the metal (e.g., palladium, copper) and the corresponding ligand is critical for achieving high efficiency and selectivity.

Solvents: The polarity and proticity of the solvent can significantly affect reaction rates and mechanisms. For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. Studies on other pyridine derivatives have shown a marked solvent dependence on electronic transitions and reaction outcomes.

Reaction Conditions: Temperature and pressure are key parameters that can be adjusted to control the outcome of a reaction. Higher temperatures generally increase reaction rates but can sometimes lead to a decrease in selectivity.

Comparative Reactivity Studies with Other Pyridine Isomers and Analogs

The electronic properties of the substituents and their positions on the pyridine ring are the primary factors determining reactivity. For example, a comparison with 2,6-dimethoxypyridine (B38085) would highlight the electronic and steric influence of the additional methyl group in this compound. The methyl group, being electron-donating, would further increase the electron density of the ring, potentially enhancing its reactivity towards electrophiles compared to 2,6-dimethoxypyridine.

Furthermore, comparing the reactivity with isomers where the methoxy groups are at different positions would illustrate the importance of the substitution pattern on the regioselectivity of reactions. The coordination of different methylpyridine isomers to metal centers has been shown to vary, which in turn affects the properties and reactivity of the resulting complexes. This suggests that the substitution pattern in this compound would also influence its behavior as a ligand in organometallic chemistry.

Applications and Utility of 2,4 Dimethoxy 6 Methylpyridine in Advanced Chemical Research

Role as a Synthetic Synthon and Building Block in Complex Molecular Architectures

As a functionalized pyridine (B92270), 2,4-Dimethoxy-6-methylpyridine possesses inherent potential as a building block in organic synthesis. The methoxy (B1213986) groups and the methyl group on the pyridine ring can influence its reactivity and provide sites for further chemical modification.

Precursor in the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are of great interest in medicinal chemistry and materials science. While specific examples of this compound as a direct precursor for diverse heterocyclic systems are not extensively documented, related structures are widely used. For instance, dimethoxypyrimidine derivatives are utilized in the synthesis of more complex fused heterocyclic systems like tetrahydropyrimido[4,5-b]quinolines nih.govresearchgate.net. The reactivity of the pyridine ring in this compound could potentially be exploited for the construction of novel polycyclic aromatic systems or other complex molecular architectures. The general utility of pyridine derivatives as precursors in the synthesis of various heterocyclic systems is well-established in organic chemistry.

Intermediate in the Preparation of Advanced Organic Materials (e.g., polymers, optoelectronic components)

Pyridine-containing polymers and materials often exhibit interesting electronic and optical properties. Terpyridines, for example, which are composed of three pyridine rings, are used in the development of electrochromic materials, catalysts, and metal-containing polymers mdpi.com. While there is no specific literature detailing the use of this compound as an intermediate for polymers or optoelectronic components, its structural features suggest potential applicability. The dimethoxy-phenyl group, for instance, has been incorporated into quinoline (B57606) structures for potential applications in functional material chemistry mdpi.com. The electronic properties of the substituted pyridine ring could make it a candidate for inclusion in conjugated polymers or as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices, though further research is needed to validate this potential.

Ligand Design and Coordination Chemistry in Catalysis

The nitrogen atom in the pyridine ring of this compound makes it a potential ligand for coordinating with metal ions. The electronic and steric properties of the substituents (two methoxy groups and one methyl group) would influence the coordination properties and the stability and reactivity of the resulting metal complexes.

Development of Metal Complexes Incorporating this compound as a Ligand

The formation of stable complexes between pyridine derivatives and transition metals is a cornerstone of coordination chemistry chemimpex.com. These complexes are crucial in various catalytic processes. The basicity of the pyridine nitrogen, which is modulated by the electron-donating methoxy and methyl groups in this compound, would affect its ability to bind to metal centers. While specific metal complexes of this compound are not prominently reported, the broader class of pyridine-based ligands has been extensively studied with a variety of metals, including palladium nih.govacs.org, platinum acs.org, and molybdenum researchgate.net. Research on related 2,2'-bipyridinyls, which are composed of two pyridine rings, highlights their importance as ligands for transition metals due to their ability to form very stable complexes mdpi.com.

Applications in Homogeneous and Heterogeneous Catalysis (e.g., C-C coupling, C-N coupling, C-H activation)

Metal complexes containing pyridine-type ligands are widely used as catalysts in a range of organic transformations. Palladium(II) complexes with substituted pyridine ligands, for example, have been shown to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental C-C bond-forming reactions nih.govacs.org. The electronic properties of the substituents on the pyridine ring can significantly influence the catalytic activity of the metal center nih.gov. While direct applications of this compound in catalysis are not specifically documented, its potential as a ligand suggests that its metal complexes could be active in various catalytic cycles, including C-C, C-N, and C-H bond-forming reactions. The field of catalysis continues to explore novel ligand architectures to fine-tune the reactivity and selectivity of metal catalysts google.com.

Applications in Analytical Methodology Development (Non-Biological Matrices)

Pyridine derivatives can also find applications in analytical chemistry. Their ability to form colored or fluorescent complexes with specific metal ions can be utilized for their detection and quantification.

Currently, there is a lack of specific studies detailing the use of this compound in the development of analytical methodologies for non-biological matrices. However, a related compound, 2,6-dihydroxy-4-methylpyridine, is mentioned in the context of high-performance liquid chromatography (HPLC) for quality control purposes in the synthesis of other compounds. This suggests that substituted pyridines can be important analytes or reagents in analytical chemistry. The unique structure of this compound could potentially be leveraged for the development of new analytical methods, for example, as a chelating agent for the extraction and determination of metal ions or as a standard in chromatographic techniques.

Use as a Standard or Reagent in Advanced Chromatographic Techniques (e.g., GC-MS, HPLC)

Advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are fundamental for the separation, identification, and quantification of chemical compounds. The utility of a specific compound as a standard or reagent in these techniques depends on its purity, stability, and documented chromatographic behavior.

Following a thorough review of available scientific literature, there is no specific data documenting the use of this compound as an analytical standard or a specialized reagent in advanced chromatographic techniques like GC-MS or HPLC. While it may be analyzed by these methods as part of a larger chemical synthesis process, its role as a dedicated standard for calibration or quality control is not established in published research.

Development of Chemical Sensors or Probes Based on Pyridine Moieties

The inherent electronic and coordination properties of the pyridine ring make it a valuable structural motif in the design of chemical sensors and molecular probes. These sensors often operate on principles such as fluorescence quenching or enhancement upon binding with a target analyte.

However, research specifically detailing the incorporation of the this compound framework into chemical sensors or probes is not available in the current body of scientific literature. While the broader class of pyridine derivatives is extensively studied for these applications, the specific utility of this compound, including its detection mechanisms and chemical recognition capabilities, has not been a subject of published investigation.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry investigates the interactions between molecules, leading to the formation of complex, organized assemblies. These processes are governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

Investigation of Host-Guest Interactions and Molecular Recognition Phenomena

Host-guest chemistry, a central area of supramolecular chemistry, involves the binding of a smaller "guest" molecule within a larger "host" molecule. This molecular recognition is highly specific and is fundamental to processes in biology and materials science.

There are no specific studies in the available literature that investigate this compound as either a host or a guest molecule in molecular recognition or host-guest interaction studies. Consequently, data on its binding affinities, association constants, and the thermodynamic principles governing its potential supramolecular interactions are not documented.

Self-Assembly of Architectures Incorporating this compound Frameworks

The spontaneous organization of molecules into ordered structures is known as self-assembly. This process is critical for the bottom-up fabrication of novel materials and nanostructures. The specific geometry and functional groups of a molecule dictate its ability to form such higher-order architectures.

Scientific research has not specifically explored the use of this compound as a building block in self-assembling systems. As a result, there are no published examples of supramolecular architectures, such as coordination polymers, liquid crystals, or molecular networks, that are explicitly constructed from this particular pyridine framework.

Future Research Directions and Emerging Paradigms in 2,4 Dimethoxy 6 Methylpyridine Chemistry

Discovery of Novel Synthetic Avenues and Methodological Innovations

Future research into the synthesis of 2,4-Dimethoxy-6-methylpyridine and its derivatives is poised to move beyond traditional methods, embracing more efficient and sustainable strategies. A primary area of focus will be the development of novel multicomponent reactions. These reactions, which allow for the construction of complex molecules from three or more starting materials in a single step, offer significant advantages in terms of atom economy and reduced waste. The successful application of multicomponent strategies in the synthesis of related heterocyclic compounds, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, suggests the potential for similar innovations in pyridine (B92270) synthesis. nih.gov

Furthermore, catalyst-free synthetic routes are gaining traction as environmentally benign alternatives. Research into acetic acid-mediated synthesis of related quinoline (B57606) structures has shown promising results, yielding good product yields through simple protocols. nih.gov Exploring similar solvent- or organocatalyst-based approaches for this compound could lead to more sustainable and cost-effective production methods.

Another avenue for innovation lies in the late-stage functionalization of the pyridine ring. Developing selective C-H activation and functionalization methods would enable the introduction of a wide range of substituents at various positions on the this compound core. This would provide rapid access to a diverse library of analogues for screening in various applications.

| Synthetic Strategy | Potential Advantages | Related Research |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Synthesis of complex quinolinones nih.gov |

| Catalyst-Free Synthesis | Environmentally friendly, cost-effective | Acetic acid-mediated synthesis of quinolines nih.gov |

| C-H Functionalization | Rapid access to diverse analogues | General advancements in organic synthesis |

Integration into Advanced Functional Materials and Next-Generation Devices

The unique electronic properties of the pyridine nucleus, modulated by the methoxy (B1213986) and methyl substituents, make this compound an attractive building block for advanced functional materials. Future research will likely focus on incorporating this moiety into polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs).

In the realm of polymer chemistry, derivatives of this compound could be utilized as monomers for the synthesis of novel conductive or photoactive polymers. The nitrogen atom in the pyridine ring can also serve as a coordination site for metal ions, opening up possibilities for the creation of self-assembling materials and stimuli-responsive systems. The study of related diarylquinoline substructures in functional material chemistry provides a precedent for such applications. mdpi.com

Furthermore, the integration of this compound into the structure of organic ligands for MOFs could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. In the field of optoelectronics, its derivatives could be investigated as host or emissive materials in OLEDs, with the potential to fine-tune the emission color and efficiency through chemical modification.

Synergistic Application of Experimental and Computational Approaches for Predictive Design

The synergy between experimental synthesis and computational modeling is becoming increasingly crucial for the rational design of new molecules and materials. For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict its geometric and electronic properties. nih.govrsc.org This theoretical understanding can guide synthetic efforts by identifying the most promising derivatization strategies to achieve desired functionalities.

DFT calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its reactivity and photophysical properties. nih.govrsc.org Molecular electrostatic potential (MEP) analysis can further elucidate regions of the molecule that are susceptible to electrophilic or nucleophilic attack. nih.govrsc.org

In the context of medicinal chemistry, molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets. nih.gov This in silico screening can help to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The successful use of such computational tools in the study of related pyrimidine-based compounds highlights the potential of this approach. nih.gov

| Computational Method | Predicted Properties | Application |

| Density Functional Theory (DFT) | Geometric and electronic structure, HOMO/LUMO energies | Guiding synthetic strategies, predicting reactivity |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifying sites for chemical reactions |

| Molecular Docking | Binding affinity to biological targets | Virtual screening in drug discovery |

Exploration of Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis

The versatile nature of the this compound scaffold opens up a wide range of interdisciplinary research opportunities. A particularly promising area is medicinal chemistry, where pyridine-containing compounds have a long history of therapeutic applications. The investigation of related pyrimido[4,5-b]quinolines as potential antiviral agents, specifically targeting the main protease of SARS-CoV-2, underscores the potential for discovering novel biological activities. nih.gov

Furthermore, the structural similarity of this compound to biologically active heterocycles suggests its potential as a lead structure for the development of new therapeutic agents. For instance, related pyridopyrimidine structures have been investigated for their antitumor activity as inhibitors of dihydrofolate reductase. nih.gov

Beyond medicine, the unique chemical properties of this compound could be leveraged in the field of agrochemicals for the development of new herbicides and pesticides. Its derivatives could also find applications in materials science as corrosion inhibitors or as components of chemical sensors. The exploration of these interdisciplinary avenues will be crucial for unlocking the full potential of this versatile chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.